Fmoc-2,6-dimethyl-L-tyrosine

概要

説明

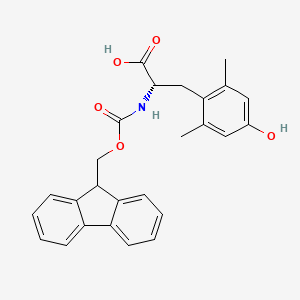

Fmoc-2,6-dimethyl-L-tyrosine is a derivative of L-tyrosine, one of the 20 naturally occurring amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and two methyl groups at the 2 and 6 positions of the tyrosine ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-dimethyl-L-tyrosine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl groups at the 2 and 6 positions of the tyrosine ring. The process generally includes the following steps:

Protection of the amino group: The amino group of L-tyrosine is protected using Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

Fmoc-2,6-dimethyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine ring can be oxidized to form a quinone derivative.

Reduction: The quinone derivative can be reduced back to the hydroxyl form.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl-tyrosine derivatives.

Substitution: Deprotected tyrosine ready for further functionalization.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis:

Fmoc-2,6-dimethyl-L-tyrosine is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with specific sequences and functionalities. The Fmoc protecting group facilitates easy deprotection and coupling reactions, making it a preferred choice among researchers. Recent advancements in Fmoc SPPS technology have led to improved peptide quality and synthesis efficiency, which is crucial for the growing demand in medicinal chemistry .

Case Study:

In a study focused on synthesizing bioactive peptides, this compound was successfully incorporated into opioid peptide analogs. The resulting peptides demonstrated enhanced stability and potency compared to their natural counterparts, highlighting the advantages of using this modified amino acid .

Drug Development

Therapeutic Applications:

The unique properties of this compound make it valuable in designing novel therapeutics. Its structural similarities to natural amino acids allow researchers to explore its role in targeting specific biological pathways. This compound has been particularly noted for its effectiveness in developing opioid mimetics that interact with mu and delta-opioid receptors, providing potential pain relief solutions .

Case Study:

Research involving this compound-containing pyrazinone analogs showed promising results in antinociception through interaction with opioid receptors. These findings suggest that modified peptides can cross biological barriers effectively, enhancing their therapeutic potential .

Bioconjugation

Coupling Reactions:

The Fmoc group on this compound facilitates straightforward coupling reactions with various biomolecules. This characteristic is particularly useful in bioconjugation applications where peptides are attached to proteins or other functional entities.

Application Example:

In studies focused on creating targeted drug delivery systems, this compound has been employed to conjugate therapeutic peptides to liposomes. This approach enhances the bioavailability and specificity of the drugs delivered to target tissues .

Research in Cancer Biology

Investigating Modified Peptides:

this compound is used in cancer biology research to study modified peptides' roles in cell signaling pathways associated with tumor growth and metastasis. Its incorporation into peptide sequences allows for the exploration of structural modifications that can influence biological activity.

Case Study:

A series of experiments demonstrated that peptides containing this compound exhibited altered interactions with cancer cell receptors compared to standard tyrosine-containing peptides. These modifications provided insights into potential therapeutic strategies targeting cancer cell signaling .

Material Science

Development of Smart Materials:

The properties of this compound are leveraged in material science for creating hydrogels and other smart materials used in drug delivery systems and tissue engineering applications.

Application Example:

Research has shown that hydrogels formed from self-assembled Fmoc-protected amino acids can encapsulate nanoparticles for antibacterial applications. The ability to control the release of therapeutic agents from these materials offers exciting prospects for treating infections and promoting tissue regeneration .

Summary Table of Applications

| Application Area | Description | Notable Findings/Examples |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced stability and potency in opioid analogs |

| Drug Development | Design of novel therapeutics targeting biological pathways | Effective pain relief through opioid receptor interaction |

| Bioconjugation | Facilitates coupling reactions for drug delivery systems | Improved specificity and bioavailability in targeted therapies |

| Cancer Biology | Investigates modified peptides' roles in cancer signaling | Altered receptor interactions leading to potential therapies |

| Material Science | Development of hydrogels for drug delivery and tissue engineering | Encapsulation of nanoparticles for antibacterial use |

作用機序

The mechanism of action of Fmoc-2,6-dimethyl-L-tyrosine involves its incorporation into peptides and proteins, where it can influence their stability, activity, and specificity. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

類似化合物との比較

Similar Compounds

Fmoc-L-tyrosine: Similar to Fmoc-2,6-dimethyl-L-tyrosine but lacks the methyl groups at the 2 and 6 positions.

Fmoc-2,6-difluoro-L-tyrosine: Contains fluorine atoms instead of methyl groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to the presence of the methyl groups, which can influence the hydrophobicity and steric properties of the resulting peptides and proteins. This can lead to improved stability and activity compared to other derivatives .

生物活性

Introduction

Fmoc-2,6-dimethyl-L-tyrosine (Dmt) is a non-natural amino acid that has gained significant attention in the field of medicinal chemistry, particularly for its role in enhancing the biological activity of peptide-based therapeutics. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the aromatic ring, which imparts unique conformational properties that influence receptor interactions and bioactivity.

This compound is typically synthesized through various methods, including solid-phase peptide synthesis (SPPS) and C–H dimethylation techniques. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is commonly used to facilitate the synthesis of peptides containing this amino acid. The presence of methyl groups significantly alters the steric and electronic properties of the tyrosine residue, enhancing its stability and receptor binding affinity.

Biological Activity

Receptor Interaction

The incorporation of Dmt into peptide sequences has been shown to enhance binding affinity and selectivity for opioid receptors, particularly the mu-opioid receptor (MOP) and nociceptin/orphanin FQ peptide receptor (NOP). Studies indicate that peptides featuring Dmt exhibit improved analgesic properties compared to their natural counterparts. For instance, a study demonstrated that opioid peptides with Dmt substitutions showed increased potency in calcium mobilization assays conducted on CHO cells expressing NOP receptors .

Case Studies

- Opioid Peptides : Research has highlighted the role of Dmt in developing new opioid peptidomimetics. In one study, analogs of endomorphin-2 were synthesized with Dmt at position 1, leading to enhanced receptor activation profiles and analgesic effects .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that Dmt significantly influences the pharmacological profile of opioid peptides. Substituting natural tyrosine with Dmt resulted in compounds with altered selectivity and increased biological activity .

- Analgesic Efficacy : In vivo studies have demonstrated that peptides containing Dmt exhibit prolonged analgesic effects in animal models. These findings suggest that Dmt-modified peptides could offer therapeutic advantages over traditional opioid treatments .

Data Tables

| Compound | Receptor Affinity (Ki) | Analgesic Activity (ED50) |

|---|---|---|

| [Dmt1]Deltorphin B | 0.16 nM | 0.50 mg/kg |

| [Dmt1]Endomorphin-2 | 0.12 nM | 0.32 mg/kg |

| [Dmt1]Morphiceptin | 0.24 nM | 0.40 mg/kg |

Table 1: Biological activity of Dmt-containing opioid peptides

The enhanced biological activity associated with this compound is primarily attributed to its ability to stabilize specific conformations that favor receptor binding. The methyl groups reduce rotational freedom around the aromatic ring, resulting in a more rigid structure that can better fit into the binding pockets of receptors.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSSAHKTHNKPGU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610808 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206060-54-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。